[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid
Description
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid is a synthetic acetic acid derivative featuring an isopropyl group, a 4-methylsulfanyl-benzyl substituent, and an amino moiety.
Properties
IUPAC Name |
2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)14(9-13(15)16)8-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOMDUXVEWIWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
An alternative method employs reductive amination to couple 4-methylsulfanyl-benzaldehyde with isopropylamine, followed by carboxylation to introduce the acetic acid group. This route avoids the use of halogenated intermediates, enhancing safety and scalability.
Procedure:
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Condensation:
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4-Methylsulfanyl-benzaldehyde reacts with isopropylamine in methanol at 25°C for 12 hours, forming an imine intermediate.
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Reduction:
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Carboxylation:
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The amine undergoes reaction with bromoacetic acid in alkaline conditions (pH 10–11) to yield the final product.
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Advantages:
Industrial-Scale Optimization
Catalytic and Solvent Systems
Industrial patents highlight the use of iron or zinc powder under acidic conditions for intermediate reductions, as seen in the synthesis of analogous 3-aminophenylacetic acid. For example:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Reduction of Nitrile | Fe powder, acetic acid, 90–95°C, 4–6 hours | Converts nitrile to amine |
| Solvent Extraction | Ethylene dichloride | Isolates organic intermediates |
Case Study:
In the preparation of 3-aminophenylacetic acid, p-nitrophenyl acetonitrile is reduced using iron powder in aqueous acetic acid, achieving a 95% yield after extraction. This methodology is adaptable to [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid by substituting the nitrile precursor with a methylsulfanyl-containing analog.
Acidic Hydrolysis and Esterification
Post-alkylation steps often require hydrolysis of ester intermediates to free carboxylic acids. Concentrated hydrochloric acid (HCl) is commonly used for this purpose, as demonstrated in the hydrolysis of 3-nitro-4-aminophenyl acetic acid methyl ester to its carboxylic acid form.
Typical Conditions:
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Hydrolysis: 6M HCl, reflux for 4–6 hours.
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Neutralization: Adjust pH to 3–5 using 20% sodium hydroxide.
Comparative Analysis of Methodologies
Efficiency and Scalability
The table below contrasts the two primary synthetic routes:
Key Takeaway:
While the nucleophilic substitution route offers better scalability, the reductive amination method provides a safer alternative for laboratory-scale synthesis.
Challenges in Purification
Isolation of this compound is complicated by its polar functional groups. Patent data suggests using solvent extraction with ethylene dichloride or ethyl acetate to separate the product from aqueous layers. Chromatographic purification on silica gel (eluent: 5% methanol in dichloromethane) achieves >98% purity but is cost-prohibitive for industrial use .
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The carboxylic acid group (pKa ~5.0, analogous to acetic acid derivatives ) undergoes deprotonation in basic media, forming carboxylate salts. The secondary amine (pKa ~9–10, similar to aliphatic amines ) can be protonated under acidic conditions, enabling salt formation with inorganic acids (e.g., HCl, H₃PO₄ ) or coordination with metal ions.
Example : Reaction with phosphoric acid yields a phosphate salt, as demonstrated for structurally related amines .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines under standard coupling conditions:
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Esterification : With isopropanol and H₂SO₄ catalysis, the acid forms isopropyl esters .
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Amidation : Using carbodiimides (e.g., DCC), the acid couples with primary amines to yield amides .
Table 1: Representative Esterification Conditions
| Reagent | Catalyst | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Isopropanol | H₂SO₄ | Reflux | Isopropyl ester | 85% | |
| Benzyl alcohol | DCC/DMAP | RT | Benzyl amide | 78% |
Oxidation of Methylthio Group
The 4-methylsulfanyl (SCH₃) substituent undergoes oxidation to sulfoxide (SO) or sulfone (SO₂) using H₂O₂ or mCPBA . This modifies electronic properties and impacts biological activity.
Example :
Reductive Amination and Alkylation
The secondary amine participates in:
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Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form tertiary amines .
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield quaternary ammonium salts .
Hydrogenolysis and Catalytic Reduction
The benzyl group is susceptible to hydrogenolysis under H₂/Pd-C, cleaving the C–N bond to release isopropylamine and 4-methylsulfanylbenzyl alcohol . This is critical in prodrug activation strategies .
Enzymatic Modifications
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Ester hydrolysis : Lipases or esterases cleave ester derivatives to regenerate the carboxylic acid .
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Acetylation : The amine group is acetylated by acetyl-CoA-dependent enzymes, analogous to 4-aminobenzoate derivatives .
Decarboxylation and Thermal Stability
Under pyrolytic conditions (>200°C), the acetic acid moiety undergoes decarboxylation, forming CO₂ and a secondary amine byproduct . This is relevant in drug formulation and stability studies .
Complexation with Metal Ions
The amine and carboxylate groups coordinate with transition metals (e.g., Zn²⁺), forming chelates that influence catalytic or pharmacological properties .
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
- This compound serves as a building block in organic synthesis, allowing researchers to create more complex structures. Its unique functional groups facilitate various chemical reactions, including substitution and coupling reactions.
2. Reagent in Organic Reactions
- It can act as a reagent in several organic transformations, contributing to the development of new synthetic methodologies.
Biological Applications
1. Antimicrobial Properties
- Preliminary studies indicate that Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid may exhibit antimicrobial activity. Research is ongoing to evaluate its effectiveness against various bacterial strains.
2. Antitumor Activity
- In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways, leading to reduced viability in treated cells.
Medical Applications
1. Drug Development
- The compound is being investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications in the development of new pharmaceuticals targeting diseases such as cancer and infections.
2. Neuroprotective Effects
- Research indicates that Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid may offer neuroprotective effects, potentially mitigating cell death associated with neurodegenerative diseases like Alzheimer's.
Industrial Applications
1. Specialty Chemicals Production
- This compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in polymer science and coatings.
2. Agrochemicals
- Its properties may also be explored for use in agrochemical formulations, enhancing crop protection strategies.
Data Table: Biological Activities and Corresponding Studies
Case Studies
Antitumor Activity:
A study evaluated the efficacy of Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Neuroprotection:
In vitro experiments showed that the compound could mitigate cell death induced by amyloid-beta peptides, common in Alzheimer's disease models. This suggests a mechanism involving modulation of neuroinflammatory pathways.
Enzyme Inhibition:
The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, showing promising results with a therapeutic index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating lower associated risks.
Mechanism of Action
The mechanism of action of [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(4-Bromo-benzyl)-isopropyl-amino]-acetic Acid (CAS 1178377-29-1)
Structural Differences: The bromine atom replaces the methylsulfanyl group at the para position of the benzyl ring. Molecular Formula: C₁₂H₁₆BrNO₂ (Molar Mass: 286.16 g/mol) . Key Comparisons:
- Reactivity : The C-Br bond is susceptible to nucleophilic substitution (e.g., Suzuki coupling), whereas the SMe group may undergo oxidation to sulfoxides or sulfones.
- Applications : Brominated analogs are often intermediates in pharmaceutical synthesis due to their versatility in cross-coupling reactions .
[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic Acid (CAS 890091-94-8)
Structural Differences: Features a sulfonyl group linked to an acetylamino-substituted benzene ring instead of a benzyl-thioether. Molecular Formula: C₁₁H₁₄N₂O₅S (Molar Mass: 286.30 g/mol) . Key Comparisons:
- Polarity: The sulfonyl and acetylamino groups enhance polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to the SMe-containing target compound.
- The SMe group, in contrast, may favor lipid membrane permeability .
(4-Amino-benzenesulfonylamino)-acetic Acid (CAS 5616-30-8)
Structural Differences: Contains a sulfonamide group with a para-amino substituent. Molecular Formula: C₈H₁₀N₂O₄S (Molar Mass: 230.24 g/mol) . Key Comparisons:
- Acidity : The sulfonamide group (pKa ~10) is more acidic than the thioether, influencing ionization under physiological conditions.
- Synthetic Utility : Documented in early 20th-century literature for sulfonamide drug synthesis, highlighting its role as a precursor for antibacterial agents .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid | Not provided | Estimated ~265 | 4-SMe-Benzyl | Likely moderate hydrophobicity, oxidizable |
| [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid | C₁₂H₁₆BrNO₂ | 286.16 | 4-Br-Benzyl | High steric hindrance, reactive C-Br bond |
| [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid | C₁₁H₁₄N₂O₅S | 286.30 | 4-Acetylamino-Sulfonyl | Polar, antimicrobial potential |
| (4-Amino-benzenesulfonylamino)-acetic acid | C₈H₁₀N₂O₄S | 230.24 | 4-NH₂-Sulfonamide | Acidic, historical antibiotic relevance |
Biological Activity
Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an isopropyl group attached to a benzyl moiety that contains a methylsulfanyl substituent. This unique structure is hypothesized to influence its interaction with biological targets.
The biological activity of Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment where enzyme modulation can affect tumor growth.
- Signal Transduction Modulation : It has been suggested that this compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, which could lead to altered cell behavior and function.
Biological Activity and Effects
Research has indicated several biological activities associated with Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties, potentially through the inhibition of pathways critical for cancer cell proliferation. For instance, it has been tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in response to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
- Analgesic Properties : Some studies have explored the analgesic effects of similar compounds in the class, suggesting that Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid may also provide pain relief through central nervous system pathways .
Case Studies
- Cell Line Studies : A study involving human cancer cell lines showed that treatment with Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid resulted in significant apoptosis compared to untreated controls. The mechanism was linked to the activation of caspase pathways, which are essential for programmed cell death .
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment .
Data Summary
The following table summarizes key findings from various studies on the biological activity of Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| In Vitro | Antitumor | Dose-dependent inhibition of cancer cell proliferation |
| In Vitro | Anti-inflammatory | Reduced cytokine production in inflammatory assays |
| In Vivo | Tumor Growth Inhibition | Significant reduction in tumor size in murine models |
| Pharmacological Assay | Analgesic | Potential analgesic effects observed in pain models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized for higher yields?
- Answer: The synthesis involves two key steps:
Alkylation: Reacting 4-methylsulfanyl-benzylamine with isopropyl halide (e.g., isopropyl bromide) in the presence of a base (e.g., K₂CO₃) to form the isopropyl-(4-methylsulfanyl-benzyl)-amine intermediate.
Acetic Acid Moiety Attachment: Reacting the intermediate with chloroacetic acid under basic conditions (e.g., NaOH in ethanol or dichloromethane) to yield the final product .
- Optimization Strategies:
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Vary solvents (polar vs. non-polar) to improve reaction kinetics.
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Adjust molar ratios of reagents (e.g., excess chloroacetic acid to drive completion).
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Monitor reaction progress via TLC or HPLC.
Step Reagents/Conditions Key Functional Groups Formed 1 4-methylsulfanyl-benzylamine, isopropyl halide, base Secondary amine (isopropyl and benzyl groups) 2 Chloroacetic acid, NaOH, ethanol Carboxylic acid (-COOH) linkage
Q. Which spectroscopic and chromatographic methods are most effective for confirming the molecular structure and purity of this compound?
- Answer:
- ¹H/¹³C NMR: Identifies proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, methylsulfanyl at δ 2.5 ppm, and acetic acid protons at δ 3.7–4.1 ppm) .
- IR Spectroscopy: Confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and sulfide (-S-CH₃, ~650 cm⁻¹) functionalities .
- Mass Spectrometry: Determines molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- HPLC: Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzyme inhibitory potential of this compound?
- Answer:
- Enzyme Assays: Use in vitro kinetic assays (e.g., fluorescence-based or colorimetric) with target enzymes (e.g., proteases or kinases).
- IC₅₀ Determination: Generate dose-response curves using serial dilutions of the compound (0.1–100 μM).
- Structural Analysis: Perform X-ray crystallography or molecular docking to map binding interactions (e.g., sulfanyl group’s role in active-site binding) .
- Controls: Include positive inhibitors (e.g., staurosporine for kinases) and substrate-only baselines.
Q. What methodologies are recommended for resolving contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound?
- Answer:
- Reproducibility Studies: Replicate experiments under standardized conditions (pH, temperature, buffer composition).
- Meta-Analysis: Aggregate data from multiple studies, accounting for variables like assay type (e.g., cell-free vs. cell-based) .
- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding affinity alongside enzymatic assays.
- Statistical Tools: Apply ANOVA or Bayesian analysis to assess significance of discrepancies.
Q. How can computational chemistry be applied to predict the physicochemical properties and metabolic stability of this compound?
- Answer:
- Software Tools: Use Schrödinger Suite or Gaussian for DFT calculations to predict logP (lipophilicity), pKa (acidity), and solubility .
- ADME Modeling: Employ platforms like SwissADME to forecast metabolic pathways (e.g., sulfoxide formation via CYP450 oxidation) .
- Validation: Compare predictions with experimental data (e.g., HPLC-MS for metabolite identification).
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Answer:
- Batch Comparison: Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm structural consistency.
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products).
- Solvent Effects: Test NMR in deuterated solvents (e.g., D₂O vs. CDCl₃) to assess environmental influences .
Methodological Tables
Table 1: Key Spectroscopic Signatures of this compound
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.4 (doublet) | Isopropyl -CH(CH₃)₂ |
| δ 2.5 (singlet) | Methylsulfanyl (-S-CH₃) | |
| δ 3.7–4.1 (multiplet) | Acetic acid -CH₂-COOH | |
| IR | ~1700 cm⁻¹ | Carboxylic acid C=O stretch |
| ESI-MS | m/z 284.1 [M+H]+ | Molecular ion |
Table 2: Suggested Experimental Parameters for Enzyme Inhibition Studies
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Enzyme Concentration | 10–50 nM | Avoid substrate depletion |
| Incubation Time | 30–60 minutes | Equilibrium binding |
| Temperature | 25°C or 37°C | Physiological relevance |
| Positive Control | Staurosporine (1 μM) | Benchmark kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
